molecular formula C9H5ClNNaO3S B12672606 Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate CAS No. 85272-51-1

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate

Cat. No.: B12672606
CAS No.: 85272-51-1
M. Wt: 265.65 g/mol
InChI Key: SOJNIFANAIIRLQ-UHFFFAOYSA-M
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Description

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is a benzothiazole derivative characterized by a chloro substituent at the 4-position, an oxo group at the 2-position, and an acetate moiety at the 3-position of the heterocyclic ring. The sodium salt likely shares similar properties, with the sodium cation influencing solubility and reactivity compared to the potassium variant.

Properties

CAS No.

85272-51-1

Molecular Formula

C9H5ClNNaO3S

Molecular Weight

265.65 g/mol

IUPAC Name

sodium;2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C9H6ClNO3S.Na/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6;/h1-3H,4H2,(H,12,13);/q;+1/p-1

InChI Key

SOJNIFANAIIRLQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

The preparation typically involves the following steps:

  • Formation of 4-chloro-2-mercaptobenzothiazole intermediate:

    • Starting from 2-aminothiophenol derivatives, cyclization is induced using carbonyl reagents.
    • Introduction of the chloro substituent at the 4-position is achieved either by starting with a chlorinated aminothiophenol or by selective chlorination post-cyclization.
  • Acetylation at the 3-position:

    • The 3-position is functionalized by reaction with chloroacetic acid or its derivatives to introduce the acetyl group.
    • This step often involves nucleophilic substitution where the mercapto group or an activated intermediate reacts with chloroacetate.
  • Conversion to the sodium salt:

    • The free acid form (4-chloro-2-oxo-benzothiazole-3-acetic acid) is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt.
    • This step ensures water solubility and stability for biological applications.

Reaction Conditions and Catalysts

Detailed Research Findings and Data

Reaction Yields and Purity

Step Reaction Type Conditions Yield (%) Notes
Cyclization of 2-aminothiophenol Ring closure Reflux in acetic acid, 4-6 h 70-85 High purity intermediate
Chlorination at 4-position Electrophilic substitution Chlorinating agent, mild temp 60-75 Selective chlorination critical
Acetylation at 3-position Nucleophilic substitution Reflux with chloroacetic acid 65-80 Requires base catalyst (KOH/NaOH)
Sodium salt formation Neutralization NaOH in aqueous medium >90 Final product with high water solubility

Analytical Validation

Comparative Notes on Related Compounds

For related benzothiazole derivatives such as ethyl 5-chloro-2-oxo-2H-benzothiazole-3-acetate, similar synthetic routes are employed, involving:

  • Reaction of 2-aminothiophenol with chloroacetic acid derivatives.
  • Esterification with ethanol under acidic catalysis.
  • Purification by recrystallization and chromatographic methods.

This similarity supports the robustness of the synthetic approach for this compound.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose Outcome/Notes
Cyclization of 2-aminothiophenol Phosgene, chlorocarbonates, or urea; reflux Formation of benzothiazole ring Intermediate benzothiazolone
Chlorination Chlorinating agents (e.g., N-chlorosuccinimide) Introduction of 4-chloro group Selective substitution
Acetylation Chloroacetic acid, base (KOH/NaOH), reflux Attachment of acetyl group 3-acetate intermediate
Neutralization Sodium hydroxide, aqueous medium Formation of sodium salt Final product, water-soluble
Purification Recrystallization (ethanol/water) Removal of impurities High purity compound

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 4 of the benzothiazole ring undergoes nucleophilic substitution under basic or catalytic conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Amine substitutionAniline, K₂CO₃, DMF, 80°C, 6h4-Amino-2-oxo-2H-benzothiazole-3-acetate
Thiol substitutionThiophenol, EtOH, reflux, 4h4-Phenylthio-2-oxo-2H-benzothiazole-3-acetate
HydrolysisNaOH (aq), 60°C, 2h4-Hydroxy-2-oxo-2H-benzothiazole-3-acetate

Mechanistic Insight : The electron-withdrawing ketone and carboxylate groups activate the chlorine atom for nucleophilic attack. The reaction proceeds via an SNAr mechanism, facilitated by deprotonation of the nucleophile under basic conditions .

Functionalization of the Acetate Group

The sodium carboxylate group participates in esterification and acylation reactions.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
EsterificationEthyl iodide, DMF, RT, 12hEthyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate
Amide formationH₂N-R (R=alkyl), EDC/HOBt, DCM, 24h4-Chloro-2-oxo-2H-benzothiazole-3-acetamide derivatives

Key Observation : The carboxylate group’s solubility in polar solvents enhances reactivity in coupling reactions, as seen in synthesizing antimicrobial acetamide derivatives .

Reduction of the Ketone Group

The 2-oxo group is reducible to a hydroxyl or methylene group under controlled conditions.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
NaBH₄ reductionNaBH₄, MeOH, 0°C, 1h2-Hydroxy-4-chloro-2H-benzothiazole-3-acetate
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOH, 25°C, 3h2-Methylene-4-chloro-2H-benzothiazole-3-acetate

Note : Over-reduction may lead to ring saturation, but low-temperature conditions preserve the benzothiazole scaffold .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes nitration and sulfonation at position 6 (para to sulfur).

Reaction TypeReagents/ConditionsMajor Product(s)Reference
NitrationHNO₃/H₂SO₄, 0°C, 2h6-Nitro-4-chloro-2-oxo-2H-benzothiazole-3-acetate
SulfonationHSO₃Cl, 60°C, 4h6-Sulfo-4-chloro-2-oxo-2H-benzothiazole-3-acetate

Regioselectivity : The electron-deficient ring directs electrophiles to the less deactivated position 6 .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Thiazole formationNH₂CSNH₂, PPA, 120°C, 8hBenzothiazolo[3,2-a]pyrimidine-thiazole conjugate
Pyrazole synthesisHydrazine hydrate, EtOH, reflux, 6h4-Chloro-3-(pyrazolyl)acetate-benzothiazole

Application : Cyclized products exhibit enhanced antimicrobial activity, validated via molecular docking studies .

Oxidation Reactions

Controlled oxidation modifies the sulfur atom or side chains.

Reaction TypeReagents/ConditionsMajor Product(s)Reference
Sulfoxide formationm-CPBA, DCM, RT, 3h4-Chloro-2-oxo-2H-benzothiazole-3-acetate sulfoxide
Side-chain oxidationKMnO₄, H₂O, 50°C, 2h4-Chloro-2-oxo-2H-benzothiazole-3-carboxylic acid

Caution : Strong oxidants like KMnO₄ may degrade the benzothiazole ring if reaction times exceed 3h .

Thermal Decomposition

At elevated temperatures, decarboxylation and ring fragmentation occur.

ConditionProductsReference
250°C, N₂ atmosphereCO₂, 4-chloro-2-oxo-2H-benzothiazole
300°C, airSO₂, chloroacetophenone derivatives

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research indicates that sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate exhibits significant antimicrobial properties. It has been shown to inhibit enzymes such as dihydropteroate synthase, which plays a crucial role in bacterial folate synthesis. This inhibition suggests potential use as an antibacterial agent, particularly against resistant strains of bacteria.

1.2 Anticancer Potential
Compounds derived from benzothiazoles, including this compound, have been studied for their anticancer activities. In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including colon carcinoma. For instance, the compound's efficacy was evaluated using the MTT assay, where it showed promising results in inhibiting cell proliferation .

1.3 Drug Development
Molecular docking studies have been conducted to understand how this compound interacts with biological macromolecules. These studies provide insights into its mechanism of action and highlight its potential as a lead compound for developing new drugs targeting specific diseases.

Agricultural Applications

2.1 Pesticide Development
this compound has applications in the development of agricultural chemicals, particularly as a pesticide or herbicide intermediate. Its biological activity can be harnessed to create compounds that effectively control pests while minimizing environmental impact.

2.2 Plant Growth Regulation
The compound may also serve as a plant growth regulator, promoting healthy growth and resistance to diseases in crops. Research into its effects on plant physiology is ongoing, aiming to optimize its use in agricultural practices.

Chemical Synthesis Applications

This compound is utilized as an intermediate in organic synthesis. Its unique chemical structure allows it to participate in various reactions to form more complex molecules, which are essential in both pharmaceutical and industrial chemistry.

Case Study 1: Anticancer Activity Evaluation

A study conducted at the Regional Center for Mycology and Biotechnology assessed the anticancer activity of this compound against the HCT colon carcinoma cell line. The results indicated an IC50 value suggesting effective cytotoxicity compared to standard chemotherapeutics like vinblastine .

Case Study 2: Antimicrobial Efficacy

In another research project, this compound was tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The findings revealed high antibacterial activity, particularly against resistant strains, underscoring its potential as a therapeutic agent in infectious diseases .

Mechanism of Action

The mechanism of action of Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues: Sodium vs. Potassium Salts

The potassium salt (CAS 67338-65-2, C₉H₅ClKNO₃S) and sodium salt differ only in their cations. Potassium salts generally exhibit lower aqueous solubility than sodium salts due to larger ionic radius and hydration effects. This difference may impact formulation stability and bioavailability in agricultural applications .

Table 1: Cation Comparison

Property Sodium Salt (Inferred) Potassium Salt (Benazolin)
Molecular Formula C₉H₅ClNNaO₃S C₉H₅ClKNO₃S
CAS Number Not explicitly provided 67338-65-2
Typical Application Agrochemicals (herbicide) Herbicide

Positional Isomers: 4-Chloro vs. 5-Chloro Derivatives

For example, 4-chloro derivatives may exhibit stronger electrophilic character due to proximity to the oxo group, enhancing herbicidal efficacy .

Table 2: Chlorine Position Impact

Compound Chlorine Position Key Feature
Sodium 4-chloro-2-oxo-...-acetate 4 Enhanced electrophilicity
Ethyl 5-chloro-2-oxo-...-acetate 5 Steric hindrance near acetate group

Ester Derivatives: Ethyl Esters vs. Sodium Salt

Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate () and Ethyl 4-chloro-2-oxo-2H-benzothiazole-3-acetate () are ester analogs. Esters are typically more lipophilic than salts, influencing membrane permeability and environmental persistence.

Table 3: Salt vs. Ester Properties

Property Sodium Salt Ethyl Ester Variants
Solubility Higher aqueous Lipophilic
Synthesis Salt formation Esterification (e.g., ethyl chloroacetate + benzothiazol-2-one )
Regulatory Status Agricultural use Restricted in consumer products

Functional Group Variations: Azo-Benzothiazole Derivatives

Azo compounds like 2-hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo benzoic acid () incorporate azo linkages (-N=N-) for chromophoric properties. These dyes differ fundamentally from sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate in application (textile dyes vs. herbicides) and reactivity (azo groups undergo redox reactions) .

Biological Activity

Sodium 4-chloro-2-oxo-2H-benzothiazole-3-acetate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore its biological activity, including antimicrobial properties, enzyme inhibition, and potential applications in drug development.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a bicyclic structure comprising a benzene ring fused to a thiazole ring. The presence of a chloro group at the 4-position and an acetyl group at the 3-position enhances its reactivity and biological activity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agricultural chemicals due to its unique chemical properties.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial properties. Studies have demonstrated its ability to inhibit specific enzymes crucial for bacterial survival, such as dihydropteroate synthase (DHPS), which is involved in folate synthesis in bacteria. This inhibition leads to effective antibacterial action against various pathogens, including Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Streptococcus pyogenes16 μg/mL
Enterococcus faecalis128 μg/mL

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. Apart from inhibiting DHPS, it has shown potential in inhibiting other critical enzymes involved in bacterial metabolism. For instance, molecular docking studies reveal that this compound can effectively bind to bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair in bacteria .

Case Study: Inhibition of DNA Gyrase

In a study examining the inhibitory effects on DNA gyrase, this compound demonstrated an IC50 value of approximately 0.012 μg/mL against Staphylococcus aureus DNA gyrase ATPase, indicating potent antibacterial activity compared to standard antibiotics .

Anticancer Potential

Beyond its antimicrobial properties, this compound has been investigated for its anticancer potential. Compounds derived from benzothiazoles have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells. Research has indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (μM)
MCF-725.1
HCT11621.5
A54928.7

The biological activity of this compound can be attributed to its structural features that enable it to interact with biological macromolecules. Molecular docking studies have provided insights into how this compound binds to target enzymes, revealing potential mechanisms through which it exerts its antimicrobial and anticancer effects .

Q & A

Q. What comparative studies exist between this sodium salt and its potassium/ethyl analogs?

  • Methodological Answer : Ion mobility spectrometry (IMS) differentiates salt forms based on drift times. Bioactivity comparisons (e.g., antimicrobial assays) reveal sodium’s superior solubility-driven efficacy versus potassium’s slower release kinetics .

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